Cas no 891785-18-5 (3-(Benzyloxy)-5-bromo-2-chloropyridine)
3-(Benzyloxy)-5-bromo-2-chloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzyloxy)-5-bromo-2-chloropyridine
- 5-bromo-2-chloro-3-phenylmethoxypyridine
- AK137325
- CKSJWQDNIXGSNR-UHFFFAOYSA-N
- FCH2897655
- SY058166
- AX8258893
- Pyridine,5-bromo-2-chloro-3-(phenylmethoxy)-
- Pyridine, 5-bromo-2-chloro-3-(phenylmethoxy)-
- 5-Bromo-2-chloro-3-(phenylmethoxy)pyridine (ACI)
- A1-29189
- Y10950
- DS-5828
- 891785-18-5
- DTXSID60626861
- AKOS022172190
- CS-0156194
- SCHEMBL2492632
- MFCD26403034
- DA-01453
-
- MDL: MFCD26403034
- Inchi: 1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChI Key: CKSJWQDNIXGSNR-UHFFFAOYSA-N
- SMILES: ClC1C(OCC2C=CC=CC=2)=CC(Br)=CN=1
Computed Properties
- Exact Mass: 296.95560g/mol
- Monoisotopic Mass: 296.95560g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1
- XLogP3: 4
3-(Benzyloxy)-5-bromo-2-chloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190906-250mg |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 250mg |
$163.80 | 2023-08-31 | |
| Alichem | A029190906-1g |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 1g |
$386.10 | 2023-08-31 | |
| Alichem | A029190906-5g |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 5g |
$1101.60 | 2023-08-31 | |
| Matrix Scientific | 218179-5g |
3-(Benzyloxy)-5-bromo-2-chloropyridine, 95% |
891785-18-5 | 95% | 5g |
$1650.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH827-1g |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 1g |
4278CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH827-100mg |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 100mg |
778CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH827-250mg |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 250mg |
1620CNY | 2021-05-08 | |
| Chemenu | CM121062-1g |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 1g |
$365 | 2021-08-06 | |
| Chemenu | CM121062-5g |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 5g |
$1010 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH827-50mg |
3-(Benzyloxy)-5-bromo-2-chloropyridine |
891785-18-5 | 97% | 50mg |
216.0CNY | 2021-08-04 |
3-(Benzyloxy)-5-bromo-2-chloropyridine Production Method
Production Method 1
3-(Benzyloxy)-5-bromo-2-chloropyridine Raw materials
3-(Benzyloxy)-5-bromo-2-chloropyridine Preparation Products
3-(Benzyloxy)-5-bromo-2-chloropyridine Suppliers
3-(Benzyloxy)-5-bromo-2-chloropyridine Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-(Benzyloxy)-5-bromo-2-chloropyridine
Professional Introduction to 3-(Benzyloxy)-5-bromo-2-chloropyridine (CAS No. 891785-18-5)
3-(Benzyloxy)-5-bromo-2-chloropyridine, identified by the CAS number 891785-18-5, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic compound features a pyridine core substituted with benzyloxy, bromo, and chloro functional groups, making it a versatile intermediate for the synthesis of various bioactive molecules. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery and development.
The pyridine ring is a fundamental scaffold in medicinal chemistry, widely recognized for its role in modulating biological pathways and interactions. The presence of both bromo and chloro substituents on the pyridine ring enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design.
The benzyloxy group introduces a hydrophobic pocket that can be exploited to improve membrane permeability and binding affinity to biological targets. This modification is particularly valuable in the development of small-molecule inhibitors targeting protein-protein interactions or enzyme active sites. Recent studies have demonstrated the utility of benzyloxy-substituted pyridines in designing kinase inhibitors, where the benzyloxy group contributes to optimal positioning within the binding pocket.
In the realm of drug discovery, 3-(benzyloxy)-5-bromo-2-chloropyridine has been employed as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have leveraged this compound to develop small-molecule modulators of G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. The bromo and chloro substituents facilitate further derivatization, enabling the creation of diverse pharmacophores that can interact with specific GPCR subtypes.
The compound's potential extends to antiviral and anticancer applications as well. In recent years, there has been a surge in interest regarding pyridine derivatives as antiviral agents due to their ability to disrupt viral replication cycles. Specifically, 3-(benzyloxy)-5-bromo-2-chloropyridine has been investigated for its inhibitory effects on viral enzymes such as proteases and polymerases. Preliminary studies suggest that structural modifications derived from this intermediate can lead to potent antiviral compounds with improved pharmacokinetic profiles.
In oncology research, this compound has shown promise as a precursor for developing kinase inhibitors targeting aberrantly activated signaling pathways in cancer cells. The bromo and chloro groups serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties that can enhance binding affinity to cancer-related kinases. Such inhibitors are critical in tyrosine kinase-driven cancers, where precise modulation of signaling networks is essential for therapeutic efficacy.
The synthesis of 3-(benzyloxy)-5-bromo-2-chloropyridine involves multi-step organic transformations that highlight modern synthetic methodologies. The process typically begins with the bromination and chlorination of a pyridine precursor, followed by nucleophilic substitution with benzyl alcohol to introduce the benzyloxy group. Advanced catalytic systems, including transition metal catalysts and organometallic reagents, are employed to ensure high yields and selectivity throughout the synthetic sequence.
The compound's stability under various reaction conditions makes it an attractive candidate for industrial-scale synthesis. Furthermore, its compatibility with green chemistry principles has been explored, with efforts focused on minimizing waste and optimizing reaction efficiency. Such sustainable approaches align with contemporary pharmaceutical manufacturing standards, ensuring that the production of 3-(benzyloxy)-5-bromo-2-chloropyridine is both economically viable and environmentally responsible.
Evaluation of 3-(benzyloxy)-5-bromo-2-chloropyridine strong>'s pharmacological properties has revealed intriguing insights into its mode of action. In vitro studies have demonstrated its ability to interact with biological targets through hydrophobic interactions and hydrogen bonding networks. The benzyloxy group plays a crucial role in anchoring the molecule within the binding site, while the bromo and chloro substituents contribute to fine-tuning interactions through steric effects.
The compound's solubility profile has also been optimized for various applications. By incorporating polar functional groups while maintaining hydrophobic moieties, researchers have enhanced its solubility in both aqueous and organic solvents. This property is particularly advantageous for formulating drug candidates that require balanced solubility for oral administration or parenteral delivery.
In conclusion, 3-(
891785-18-5 (3-(Benzyloxy)-5-bromo-2-chloropyridine) Related Products
- 552330-35-5(Pyridine, 5-bromo-2-chloro-3-(phenylmethoxy)-, 1-oxide)
- 765947-93-1(PYRIDINE, 2-CHLORO-3-(4-PYRIDINYLMETHOXY)-)
- 286947-03-3(5-bromo-2-chloro-3-methoxy-pyridine)
- 108082-72-0(2-Chloro-3-benzyloxymethylpyridine)
- 885687-76-3(Quinoline, 5-bromo-2-chloro-8-(phenylmethoxy)-)
- 864775-95-1(Pyridine, 3-bromo-2-chloro-5-(phenylmethoxy)-)
- 139034-67-6(Pyridine, 5-[[4-(3-bromophenoxy)-2-chlorophenoxy]methyl]-2-chloro-)
- 210992-52-2(Pyridine, 2-chloro-3-[(4-methoxyphenyl)methoxy]-)
- 1241752-29-3(5-Bromo-2-chloro-3-ethoxypyridine)
- 84611-43-8(5-(Benzyloxy)-2-chloropyridine)